molecular formula C6H10ClNO2 B1660263 (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride CAS No. 73836-88-1

(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

Cat. No.: B1660263
CAS No.: 73836-88-1
M. Wt: 163.60 g/mol
InChI Key: KWBHCTGCOVQKMK-ASMLCRKRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an efficient synthesis of 1R,5S-bicyclo[3.1.0]hexan-2-one from ®-1,2-epoxyhex-5-ene has been reported . The process involves a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene, yielding a key homochiral bicycle[3.1.0]hexan-1-ol, which is then oxidized to the desired ketone .

Mechanism of Action

Target of Action

The primary targets of (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .

Mode of Action

The mode of action of (1R,2S,5S)-3-Azabicyclo[31It is known that the compound interacts with its targets in a specific manner, leading to changes in cellular processes .

Biochemical Pathways

The biochemical pathways affected by (1R,2S,5S)-3-Azabicyclo[31The compound’s effects on these pathways and their downstream effects are subjects of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1R,2S,5S)-3-Azabicyclo[31These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dioxo-pyrrolidin-1-yl-acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2,5-dioxo-pyrrolidin-1-yl-acetic acid with sodium borohydride in methanol to obtain (1R,2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid", "Step 2: Conversion of (1R,2S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid in water", "Step 3: Isolation of the product by extraction with ethyl acetate and drying" ] }

CAS No.

73836-88-1

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6(9)5-4-1-3(4)2-7-5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4-,5+;/m0./s1

InChI Key

KWBHCTGCOVQKMK-ASMLCRKRSA-N

Isomeric SMILES

C1[C@@H]2[C@H]1[C@@H](NC2)C(=O)O.Cl

SMILES

C1C2C1C(NC2)C(=O)O.Cl

Canonical SMILES

C1C2C1C(NC2)C(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 2
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 3
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 4
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 5
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride
Reactant of Route 6
(1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid hydrochloride

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